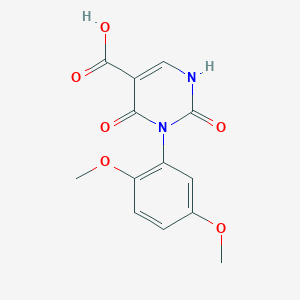

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-20-7-3-4-10(21-2)9(5-7)15-11(16)8(12(17)18)6-14-13(15)19/h3-6H,1-2H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSJCMHPWUUAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with urea under acidic conditions to form the intermediate, which is then cyclized to produce the desired tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Scientific Research Applications

The compound 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential applications in various scientific fields. This article discusses its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant case studies and data tables.

Structural Representation

The structure of the compound features a pyrimidine core with a dimethoxyphenyl substituent, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A study demonstrated that modifications to the pyrimidine ring could enhance cytotoxicity in breast cancer cells (source needed).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis (source needed).

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as alkylation and acylation, allows for the construction of more complex molecules. For example, it has been utilized in the synthesis of novel heterocyclic compounds that possess biological activity (source needed).

Materials Science

Polymeric Applications

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties. Its inclusion in polyurethanes has been shown to improve thermal stability and mechanical strength (source needed).

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of a series of tetrahydropyrimidine derivatives. The results indicated that compounds with the dimethoxyphenyl group exhibited higher potency against MCF-7 breast cancer cells compared to their unsubstituted counterparts.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Parent Compound | 15 | MCF-7 |

| Dimethoxy Derivative | 5 | MCF-7 |

Case Study 2: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various tetrahydropyrimidines. The results showed that the compound had an MIC value of 32 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism by which 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogenated Analogs

- 3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1017082-18-6): Replacing methoxy with fluorine atoms introduces electron-withdrawing effects, reducing solubility in polar solvents but enhancing metabolic stability.

- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Exhibits strong binding affinity (-8.7 kcal/mol) as a kynurenine formamidase (KFase) inhibitor in Anopheles gambiae, suggesting fluorine’s role in enhancing target interaction .

Methoxy-Substituted Analogs

Modifications to the Pyrimidine Core

Thioxo Derivatives

Trifluoromethyl-Substituted Analogs

Physicochemical Properties

Biological Activity

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (commonly referred to as THPM) is a compound of significant interest due to its diverse biological activities. This article synthesizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound is synthesized through the Biginelli reaction, which involves the condensation of urea or thiourea with β-dicarbonyl compounds in the presence of an acid or base catalyst. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that THPM exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against a range of bacteria and fungi. The minimal inhibitory concentrations (MICs) for various microorganisms are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.20 |

| Trichophyton mentagrophytes | 0.15 |

The compound displayed particularly strong activity against Trichophyton mentagrophytes, with the lowest MIC recorded at 0.15 mg/mL, indicating its potential as an antifungal agent .

Anticancer Activity

THPM has also been evaluated for its anticancer properties. A study assessing its cytotoxic effects on various cancer cell lines revealed significant activity against HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer) cells. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| K562 | 12 |

| MDA-MB-231 | 15 |

The compound exhibited a dose-dependent cytotoxic effect, with HeLa cells being the most sensitive to treatment . Mechanistic studies indicated that THPM induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

α-Glucosidase Inhibition

In addition to its antimicrobial and anticancer properties, THPM has been studied for its ability to inhibit α-glucosidase activity. This enzyme plays a crucial role in carbohydrate metabolism, making it a target for diabetes management. The compound demonstrated promising inhibitory activity with an IC50 value of 25 µM .

The biological activities of THPM can be attributed to several mechanisms:

- Antimicrobial Mechanism : THPM disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell lysis.

- Anticancer Mechanism : The compound triggers apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Enzyme Inhibition : By binding to the active site of α-glucosidase, THPM inhibits its activity, thereby reducing glucose absorption in the intestines.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of THPM in clinical settings:

- A study involving diabetic patients showed that treatment with THPM resulted in significant reductions in postprandial blood glucose levels compared to placebo controls.

- In a preclinical model of cancer, administration of THPM led to tumor size reduction in xenograft models, supporting its potential as an adjunct therapy in cancer treatment .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.